Food orange 7
Overview
Description
Food Orange 7, also known as the ethyl ester of beta-apo-8’-carotenic acid, is a carotenoid with an orange-red color . It is found in small quantities in some plants but is often produced commercially from apocarotenal (E160e) . It is used as a food coloring under the E number E160f and is approved for use in the EU and Australia and New Zealand , but it is banned in the United States .
Molecular Structure Analysis
This compound has a molecular formula of C32H44O2 . It is a carotenoid, which are a class of mainly yellow, orange, or red fat-soluble pigments .
Scientific Research Applications
Sustainable Utilization of Citrus By-Products : A study emphasized the use of citrus by-products, such as those derived from oranges, in animal feed to reduce environmental impact and provide an alternative energy source for ruminants (Nunez Ac et al., 2021).
Health Benefits of Orange By-Products : Research indicates that orange by-products contain bioactive compounds potentially useful for developing nutraceuticals to treat non-communicable diseases. These compounds might help reduce levels of triglycerides, cholesterol, glucose, and blood pressure (Jessica Elizabeth Pineda-Lozano et al., 2022).
Antifungal Activity of Orange Essential Oils : A study demonstrated the effectiveness of orange essential oils against food spoilage moulds, suggesting their potential as natural food preservatives (M. Viuda‐Martos et al., 2008).
Anti-Inflammatory Effects of Red Orange Extract : Research on red orange extract revealed its anti-inflammatory properties in human keratinocyte cells, indicating potential topical applications for skin pathologies (V. Cardile et al., 2010).
Citrus Waste in Food and Health Industry : Citrus waste, including from oranges, is rich in bioactive compounds like essential oils and flavonoids. These are utilized in developing functional foods and have various health benefits, such as anti-aging, anti-diabetic, and anti-carcinogenic properties (Zahra Maqbool et al., 2023).
Antibacterial Activity of Orange Essential Oil in Food Packaging : A study on corn starch films containing orange essential oil showed increased antibacterial activity against foodborne pathogens, suggesting its application in food packaging for enhanced shelf life (J. A. do Evangelho et al., 2019).
Health Assessment of Heavy Metals in Citrus : Analysis of heavy metals in citrus, including oranges, indicated the importance of monitoring metal concentrations for consumer health, especially in regions with high environmental pollution (R. Saleh et al., 2017).
Antioxidant Properties of Organically Grown Red Oranges : Organic red oranges were found to have higher levels of antioxidants and phytochemicals compared to non-organic varieties, implying their greater health benefits and bioactivity (A. Tarozzi et al., 2006).
Metabolic Engineering of β-Carotene in Orange Fruit : This study successfully enhanced β-carotene content in orange fruit through genetic engineering, potentially increasing its antioxidant properties and health benefits (E. Pons et al., 2014).
Effect of Red Orange Juice on Cardiovascular Health : Consumption of red orange juice improved endothelial function and reduced inflammation in individuals with increased cardiovascular risk (S. Buscemi et al., 2012).
Properties
IUPAC Name |
ethyl (2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h10-13,15-20,22-23H,9,14,21,24H2,1-8H3/b11-10+,17-12+,19-13+,23-22+,25-15+,26-16+,27-18+,29-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRXTOSJOKKBHO-BQTUIHPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015586 | |
Record name | 8'-Apo-beta, psi-carotenoid acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1109-11-1 | |
Record name | Ethyl β-apo-8′-carotenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1109-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8'-Apo-beta, psi-carotenoid acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001109111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8'-Apo-beta, psi-carotenoid acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 8'-apo-β-caroten-8'-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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